3-[(3-Methylbenzyl)oxy]benzoic acid
Description
3-[(3-Methylbenzyl)oxy]benzoic acid is a benzoic acid derivative featuring a benzyl ether substituent at the 3-position of the aromatic ring. The benzyl group itself is substituted with a methyl group at its 3-position, resulting in the full chemical name: This compound. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . This compound is primarily utilized as a pharmaceutical impurity reference standard and in synthetic chemistry research due to its reactive carboxylic acid group and ether-linked aromatic substituent .
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXBFCQYVWPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923132-86-9 | |
| Record name | 3-[(3-methylphenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methylbenzyl alcohol with 3-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid derivative.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 3-[(3-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound
Scientific Research Applications
Therapeutic Applications
Research has indicated that 3-[(3-Methylbenzyl)oxy]benzoic acid may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that it interacts with proteins involved in inflammatory pathways, potentially leading to the development of new therapeutic agents.
-
Case Study: Cell-Based Assays
In a study evaluating various benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L, enzymes involved in protein degradation. The compound showed a notable increase in proteasomal activity at concentrations of 5 μM, suggesting its potential role in enhancing cellular protein turnover and possibly influencing cancer pathways. -
Comparative Analysis
Among several benzoic acid derivatives, this compound demonstrated superior activity in enhancing proteasome function and modulating autophagy pathways, marking it as a promising candidate for further development as an anti-cancer agent.
Polymer Applications
The compound's unique structure allows it to be utilized as a building block in the synthesis of specialty chemicals and polymers. Its reactivity can be exploited to develop materials with specific properties for industrial applications.
- Synthesis Methods
Common synthetic routes for creating derivatives of this compound involve multi-step organic reactions. These methods can be optimized for yield and purity based on the desired application.
Cosmetic Applications
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from oxidative stress.
- Stability and Efficacy Studies
The compound must undergo thorough investigation regarding its safety and effectiveness before being introduced into cosmetic products. This includes in vivo studies to assess skin bioavailability and toxicity .
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent type, position, or functional groups. Below is a detailed comparison:
Substituent Position on the Benzyl Group
- 3-[(3-Methylbenzyl)oxy]benzoic acid: The methyl group is located at the 3-position of the benzyl ring.
- 3-[(2-Methylbenzyl)oxy]benzoic acid : The methyl group at the 2-position (ortho) introduces greater steric bulk near the ether linkage, which could reduce rotational freedom and alter intermolecular interactions .
Substituent Halogenation
- 3-[(2-Fluorobenzyl)oxy]benzoic acid: The fluorine atom at the 2-position of the benzyl group increases electronegativity, polarizing the aromatic ring and enhancing reactivity in electrophilic substitution reactions. This compound has a molecular weight of 258.24 g/mol (C₁₄H₁₁FO₃) and is noted for its utility in synthesizing fluorinated pharmaceuticals .
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl): The chloromethyl group confers higher electrophilicity, enabling nucleophilic substitution reactions. This derivative has shown promise in immunomodulatory applications, particularly in nanotechnology-based drug delivery systems .
Alkoxy and Aryloxy Modifications
- Its molecular weight is 272.29 g/mol (C₁₆H₁₆O₄) .
- 3,4-Bis(benzyloxy)benzoic acid : Dual benzyloxy groups at the 3- and 4-positions create a highly lipophilic structure, likely reducing aqueous solubility but enhancing membrane permeability in drug design .
Ethoxy and Longer Alkyl Chains
- 3-Ethoxy-4-((4-methylbenzyl)oxy)benzoic acid : The ethoxy group extends the alkyl chain, increasing hydrophobicity compared to methoxy derivatives. Such modifications are often explored to optimize pharmacokinetic properties like metabolic stability .
- 2-Hydroxy-6-((3-(nonyloxy)benzyl)oxy)benzoic acid: A long nonyloxy chain drastically enhances lipophilicity, making this compound suitable for lipid-based formulations. It is synthesized via esterification and achieves >95% purity .
Physicochemical Properties and Solubility Trends
Substituents profoundly impact solubility and melting behavior:
- Electron-withdrawing groups (e.g., -F, -Cl) reduce electron density on the aromatic ring, decreasing solubility in nonpolar solvents .
- Methoxy and ethoxy groups improve solubility in alcohols and ethers due to hydrogen-bonding capabilities. For example, 3-methoxybenzoic acid exhibits a mole fraction solubility of 0.032 in ethanol at 298 K .
- Benzyloxy and alkyl chains enhance solubility in hydrophobic solvents (e.g., cyclohexane) but reduce water solubility.
Table 1: Comparative Physicochemical Data
Biological Activity
3-[(3-Methylbenzyl)oxy]benzoic acid, also known as a benzoic acid derivative, has garnered attention in various scientific fields due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Structure : The compound features a benzoic acid core with a methylene bridge linking a 3-methylbenzyl group through an ether linkage.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its unique substitution pattern may influence its reactivity and interaction with biomolecules, leading to various pharmacological effects:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance.
- Receptor Modulation : It may modulate receptor activity, which can alter cellular responses and signaling pathways.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of protein synthesis pathways .
3. Antioxidant Properties
In addition to its antimicrobial and anti-inflammatory activities, this compound has been evaluated for its antioxidant capacity. It scavenges free radicals and protects cells from oxidative stress, which is implicated in many chronic diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Diabetic Retinopathy : In an in vivo study using a streptozotocin-induced rat model of diabetic retinopathy, systemic administration of related benzoic acid derivatives demonstrated reduced retinal vascular leakage, suggesting potential therapeutic applications in treating diabetic complications .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μg/mL for Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 242.27 g/mol | Anti-inflammatory, Antimicrobial |
| 2-[(3-Methylbenzyl)oxy]benzoic acid | 242.27 g/mol | Moderate antimicrobial activity |
| 4-Aminobenzoic acid | 137.14 g/mol | Antioxidant, Anti-inflammatory |
| 4-Hydroxybenzoic acid | 138.12 g/mol | Antimicrobial |
Q & A
Basic: What synthetic routes are available for 3-[(3-Methylbenzyl)oxy]benzoic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction (as seen in structurally similar benzoic acid derivatives) can be employed using 3-iodobenzoic acid and 3-methylbenzylboronic acid under palladium catalysis . Key parameters include:
- Catalyst system : PdCl₂ with ligands like triphenylphosphine.
- Base : NaOH or K₂CO₃ to deprotonate intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF) at 80–100°C.
Yield optimization requires monitoring reaction time and temperature via TLC or HPLC. Impurities (e.g., unreacted boronic acid) are removed via acid-base extraction or column chromatography.
Basic: How is the purity and structure of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) confirms purity (>95%).
- Melting Point : Consistency with literature values (e.g., mp 48–87°C for related benzyloxybenzoic acids ).
Advanced: How can mechanistic contradictions in reaction yields during scale-up be resolved?
Methodological Answer:
Discrepancies in yields often arise from inefficient mixing, heat transfer, or catalyst deactivation. Systematic approaches include:
- Kinetic Studies : Monitor reaction progress via inline spectroscopy (e.g., FTIR) to identify rate-limiting steps .
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to model optimal conditions. For example, a 2³ factorial design can isolate critical factors .
- Catalyst Recycling : Test immobilized Pd catalysts to mitigate leaching and improve scalability .
Advanced: What strategies enhance the biological activity of this compound in pharmacological studies?
Methodological Answer:
Structural modifications and assay design are critical:
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzyl ring to modulate bioavailability .
- In Vivo Testing :
- Analgesic Activity : Use the plantar test (thermal hyperalgesia) and acetic acid-induced writhing test in rodents. ED₅₀ values are calculated via dose-response curves (e.g., 50–200 mg/kg body weight) .
- Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition using ELISA kits, comparing potency to aspirin .
- ADMET Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to optimize pharmacokinetics.
Advanced: How does crystal structure analysis inform reactivity predictions for this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral Angles : Between the benzyloxy and benzoic acid moieties (e.g., ~30–45°), influencing steric hindrance and hydrogen-bonding networks .
- Packing Motifs : Carboxylic acid dimers (O–H···O) enhance thermal stability but may reduce solubility.
- Reactivity Insights : Planar aromatic systems favor electrophilic substitution at the para position, while twisted conformations may direct reactions to meta sites .
Advanced: How do substituents on the benzyl ring affect the acidity of this compound?
Methodological Answer:
Acidity (pKa) is measured via potentiometric titration or computational methods (e.g., DFT):
- Electron-Donating Groups (e.g., –OCH₃) : Increase pKa by destabilizing the deprotonated carboxylate .
- Electron-Withdrawing Groups (e.g., –NO₂) : Lower pKa by stabilizing the conjugate base.
- Meta vs. Para Substitution : Para-substituents exert stronger electronic effects than meta .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Library Synthesis : Prepare derivatives with variations in:
- Benzyl substituents (e.g., halogens, alkyl groups).
- Carboxylic acid bioisosteres (e.g., tetrazole, sulfonamide).
- Assay Panels : Test against targets (e.g., enzymes, receptors) using:
- Enzymatic Assays : IC₅₀ determination via fluorescence quenching.
- Molecular Docking : Predict binding modes using software like AutoDock .
- Data Analysis : Multivariate regression correlates structural features (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
